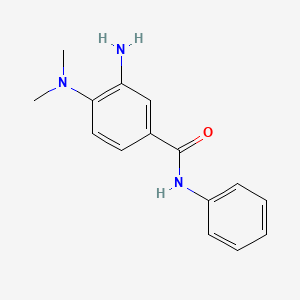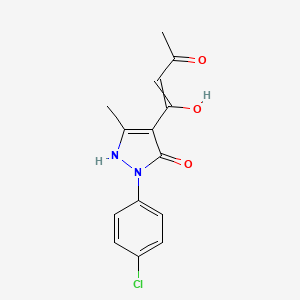
calcium;2-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid that is soluble in water and alcohol but less soluble in organic solvents . This compound is used in various chemical syntheses and laboratory research.
Méthodes De Préparation
Calcium;2-oxo-3-phenylpropanoate can be synthesized by reacting phenylpyruvic acid with calcium carbonate in an ethanol solution. The reaction proceeds as follows :
C10H9COCH2COOH+CaCO3+2ROH→C10H10KO4+Ca(RO)2+H2O+CO2
In this reaction, ROH represents ethanol. The product is then purified and crystallized to obtain the final compound.
Analyse Des Réactions Chimiques
Calcium;2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium;2-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of calcium;2-oxo-3-phenylpropanoate involves its interaction with enzymes and metabolic pathways. It can be converted into corresponding amino acids through transamination or amination in the blood, which helps in the reuse of urea nitrogen and reduces its content in the blood . This property makes it useful in treating conditions like chronic renal failure and renal insufficiency.
Comparaison Avec Des Composés Similaires
Calcium;2-oxo-3-phenylpropanoate is similar to other α-keto acids, such as:
Calcium pyruvate: Used in weight loss and athletic performance enhancement.
Calcium α-ketoglutarate: Used in bodybuilding supplements and as a nitrogen scavenger.
Calcium oxaloacetate: Studied for its potential in extending lifespan and improving metabolic health.
What sets this compound apart is its specific role in reducing urea nitrogen content in the blood and its applications in treating renal conditions .
Propriétés
Formule moléculaire |
C9H7CaO3+ |
|---|---|
Poids moléculaire |
203.23 g/mol |
Nom IUPAC |
calcium;2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3.Ca/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+2/p-1 |
Clé InChI |
HWJVDRINZHMJEI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
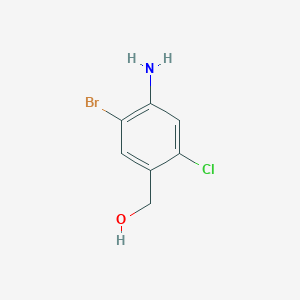
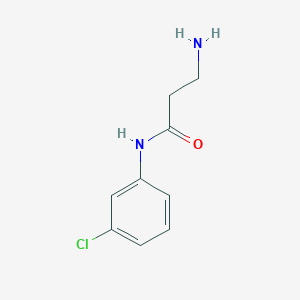


![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
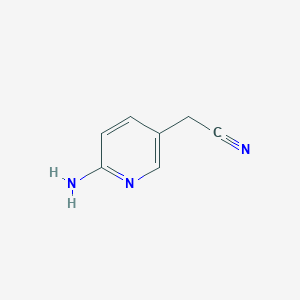
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
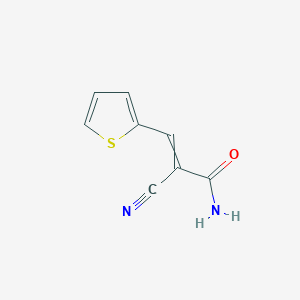

![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
